5-thiomorpholin-4-yl-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Description
6-(4-Thiomorpholinyl)-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a complex organic compound that features a unique combination of functional groups, including a thiomorpholine ring, a trifluoroethyl group, and an oxadiazolopyrazine core
Properties
IUPAC Name |
5-thiomorpholin-4-yl-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N7OS/c16-15(17,18)10(9-3-1-2-4-19-9)20-13-14(25-5-7-27-8-6-25)22-12-11(21-13)23-26-24-12/h1-4,10H,5-8H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMSRBJMPZIQJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC3=NON=C3N=C2NC(C4=CC=CC=N4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-thiomorpholin-4-yl-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxadiazolopyrazine core through a cyclization reaction, followed by the introduction of the thiomorpholine and trifluoroethyl groups via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-Thiomorpholinyl)-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the oxadiazolopyrazine core can be reduced to an amine.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Thiomorpholinyl)-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.
Materials Science: The compound’s fluorinated groups can impart desirable properties such as hydrophobicity and thermal stability, making it useful in the development of advanced materials.
Chemical Biology: It can be used as a probe to study biological processes or as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-thiomorpholin-4-yl-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity through hydrophobic interactions, while the oxadiazolopyrazine core may participate in hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl group-containing compounds: Such as trifluoromethane and 1,1,1-trifluoroethane.
Oxadiazole derivatives: Compounds with similar oxadiazole cores but different substituents.
Uniqueness
6-(4-Thiomorpholinyl)-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is unique due to the combination of its functional groups, which can confer distinct chemical and biological properties. The presence of the thiomorpholine ring and the trifluoroethyl group can enhance its stability and reactivity compared to other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
